2,5-dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Overview
Description
2,5-Dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a chemical compound with applications in medicinal chemistry and organic synthesis. This compound is part of a class of molecules that show potential in various biochemical applications.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline compounds often involves Pummerer-type cyclization. For instance, Saitoh et al. (2001) described the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline via Pummerer-type cyclization, highlighting the key role of boron trifluoride diethyl etherate in the cyclization process (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).
Molecular Structure Analysis
Molecular structure analysis often involves examining the stereochemistry and conformational aspects of the molecule. In related research, the structure determination of a modified Strecker reaction product involving a tetrahydroisoquinoline was reported by Otero et al. (2017), which provides insights into the molecular conformation through crystallographic analysis (Otero et al., 2017).
Chemical Reactions and Properties
Tetrahydroisoquinolines, in general, participate in various chemical reactions. For example, Grunewald et al. (2005) synthesized 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, showcasing their reactivity and potential as enzyme inhibitors (Grunewald, Romero, & Criscione, 2005).
Physical Properties Analysis
The physical properties of such compounds can be inferred from related studies. For instance, the synthesis and characterization of sulfonyl derivatives of tetrahydroisoquinolines provide insights into their physical properties like solubility and stability (Blank, Krog, Weiner, & Pendleton, 1980).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are crucial for understanding such compounds. The work of Pyne et al. (1994) on the synthesis of sulfoxides with high enantiomeric purity, including tetrahydroisoquinoline derivatives, provides valuable information on their chemical behavior (Pyne, Hajipour, & Prabakaran, 1994).
properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-8-9-18(2)23(14-17)24(27)25-21-11-10-19-12-13-26(16-20(19)15-21)30(28,29)22-6-4-3-5-7-22/h3-11,14-15H,12-13,16H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHDPGNOWYMLEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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